molecular formula C15H19N5O4 B2613643 8-((furan-2-ylmethyl)amino)-7-(2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 878452-00-7

8-((furan-2-ylmethyl)amino)-7-(2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2613643
CAS No.: 878452-00-7
M. Wt: 333.348
InChI Key: DMPHXQFCQCYXIR-UHFFFAOYSA-N
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Description

8-((furan-2-ylmethyl)amino)-7-(2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by substitutions at the 7- and 8-positions of the purine scaffold. Its molecular formula is C21H23N5O6, with a molecular weight of 441.44 g/mol . The 7-position features a 2-hydroxypropyl chain, enhancing hydrophilicity compared to purely alkyl substituents. The 1- and 3-positions retain methyl groups, typical of xanthine derivatives like theophylline .

Properties

IUPAC Name

8-(furan-2-ylmethylamino)-7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4/c1-9(21)8-20-11-12(18(2)15(23)19(3)13(11)22)17-14(20)16-7-10-5-4-6-24-10/h4-6,9,21H,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPHXQFCQCYXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)N(C2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((furan-2-ylmethyl)amino)-7-(2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , with CAS number 923673-60-3, is a purine derivative notable for its potential biological activities. Its molecular formula is C23H27N5O5C_{23}H_{27}N_{5}O_{5}, and it has a molecular weight of 453.5 g/mol. This compound has garnered interest in medicinal chemistry due to its structural features that may confer diverse biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been suggested that related compounds can inhibit phosphoinositide 3-kinases (PI3Ks), which are critical in inflammatory and autoimmune responses .
  • Receptor Interaction : It may bind to various receptors on cell surfaces, modulating downstream signaling pathways that affect cell proliferation and survival.
  • Antioxidant Properties : The furan moiety is known for its potential antioxidant effects, which could contribute to protective cellular mechanisms against oxidative stress.

Case Studies and Research Findings

  • Inhibition of PI3K Pathways :
    • A study highlighted the role of furan-containing compounds as selective inhibitors of PI3Kgamma. These inhibitors demonstrated significant effects on leukocyte recruitment in a mouse model of acute peritonitis, indicating potential therapeutic applications in inflammatory diseases .
  • Cytotoxicity Assessment :
    • Preliminary assessments have indicated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For example, compounds with similar structural characteristics have been shown to induce apoptosis in specific cancer cells while sparing normal cells.
  • Antimicrobial Activity :
    • Related purine derivatives have demonstrated antimicrobial properties against various pathogens. The furan ring's presence may enhance the interaction with microbial targets, leading to increased efficacy.

Comparative Biological Activity Table

CompoundActivityReference
8-((furan-2-ylmethyl)amino)-7-(2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dionePotential PI3K inhibition
Furan-2-ylmethylene thiazolidinedionesSelective PI3Kgamma inhibitors
Various purine derivativesCytotoxicity against cancer cells

Synthesis and Structural Characteristics

The synthesis of 8-((furan-2-ylmethyl)amino)-7-(2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves multiple synthetic steps that typically include:

  • Formation of the Furan Ring : This can be accomplished through cyclization reactions involving appropriate precursors.
  • Introduction of Hydroxypropyl Group : This step often involves nucleophilic substitution reactions with hydroxypropyl derivatives.
  • Dimethylation : The dimethyl groups are introduced via methylation reactions using suitable methylating agents.

Structural Analysis

The compound's structure is characterized by:

  • A purine core that is essential for biological activity.
  • A furan ring which may enhance lipophilicity and facilitate membrane penetration.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs involve substitutions at the 7- and 8-positions of the purine core. Key comparisons include:

Compound Substituents Molecular Weight Key Features Evidence
Target Compound 8-(furan-2-ylmethylamino), 7-(2-hydroxypropyl), 1,3-dimethyl 441.44 Hydroxypropyl enhances solubility; furan provides heteroaromatic interactions.
NCT-501 (8-((4-(cyclopropanecarbonyl)piperazin-1-yl)methyl)-7-isopentyl-1,3-dimethyl analog) 8-piperazinylmethyl, 7-isopentyl 417.44 Bulky 8-substituent; isopentyl increases lipophilicity. ALDH1A1 inhibitor.
Caffeine Derivative 3j 8-(6-methylpyridin-2-yloxy), 1,3,7-trimethyl 306.31 Pyridine substitution eliminates CNS activity; retains analgesic effects.
8-Chloro-7-ethyl Analog 8-chloro, 7-ethyl 230.67 Halogen substituent enhances electrophilicity; ethyl chain reduces solubility.
8-(2-Hydroxyethylamino)-7-(3-phenylpropyl) Analog 8-(2-hydroxyethylamino), 7-(3-phenylpropyl) 343.39 Phenylpropyl adds hydrophobicity; hydroxyethyl improves H-bonding capacity.

Electronic and Steric Effects

  • 8-Substituents: Furan-2-ylmethylamino (target): Electron-rich heterocycle may engage in π-stacking or hydrogen bonding. Piperazinylmethyl (NCT-501): Introduces basicity and hydrogen-bonding sites .
  • 7-Substituents :
    • 2-Hydroxypropyl (target): Polar group enhances solubility; stereochemistry (if present) may influence binding.
    • Isopentyl (NCT-501): Hydrophobic chain likely contributes to membrane permeability .

Q & A

Basic: What synthetic routes are commonly employed to prepare this xanthine derivative?

Methodological Answer:
The synthesis typically involves nucleophilic substitution at the C8 position of a 1,3-dimethylxanthine precursor. For example:

Bromination : Start with 8-bromo-1,3-dimethyl-7-substituted xanthine (e.g., 7-(2-hydroxypropyl) derivatives) as a reactive intermediate .

Nucleophilic Substitution : React the brominated intermediate with furan-2-ylmethylamine under controlled conditions (e.g., reflux in acetonitrile with a base like K₂CO₃) .

Purification : Use column chromatography (silica gel, Rf ~0.5 in ethyl acetate/hexane) or recrystallization .
Key Considerations : Monitor reaction progress via TLC and confirm purity via HPLC or melting point analysis.

Basic: How is structural integrity confirmed post-synthesis?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is used:

  • ¹H NMR : Look for characteristic peaks:
    • N–H (δ 8.2–8.5 ppm for amino groups).
    • Furan protons (δ 6.2–7.4 ppm, multiplet) .
  • FTIR : Identify carbonyl stretches (C=O, ~1660–1705 cm⁻¹) and hydroxyl groups (~3379 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of furan-methyl group) .
  • Chromatography : Validate purity (>95%) via HPLC with a C18 column .

Advanced: How can microwave-assisted synthesis optimize yield and reaction time?

Methodological Answer:
Microwave irradiation enhances reaction kinetics:

Conditions : Use acetonitrile as solvent, 140 W power, 15-minute irradiation at 80–100°C .

Advantages : Reduces reaction time from hours to minutes and improves yields by 15–20% compared to conventional heating .

Limitations : Requires precise temperature control to avoid decomposition of heat-sensitive groups (e.g., furan rings).

Advanced: What computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with adenosine receptors (A₁/A₂ₐ), focusing on hydrogen bonding with the furan-methylamino group .
  • QSAR Modeling : Leverage public tools like Chemicalize.org to calculate drug-likeness parameters (logP <3, PSA ~80 Ų) and predict bioavailability .
  • ADMET Prediction : Employ SwissADME to assess toxicity risks (e.g., cytochrome P450 inhibition) .

Advanced: How to resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Contradiction Example : Discrepant ¹H NMR shifts for the hydroxypropyl group (δ 1.2–1.5 ppm vs. δ 1.8–2.0 ppm).
  • Resolution Strategies :
    • Variable Temperature NMR : Assess hydrogen bonding effects by acquiring spectra at 25°C and 60°C .
    • 2D NMR (COSY, HSQC) : Confirm spin-spin coupling and assign ambiguous protons .
    • X-ray Crystallography : Resolve tautomeric forms (e.g., enol vs. keto) if crystals are obtainable .

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